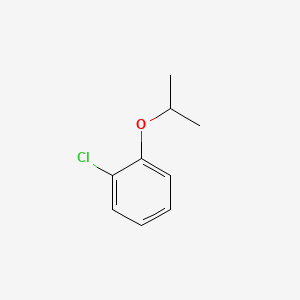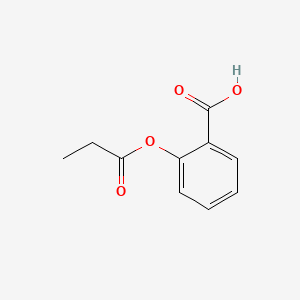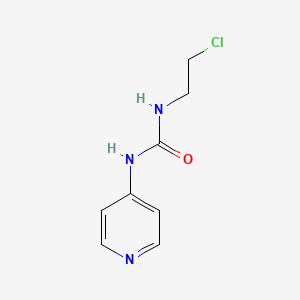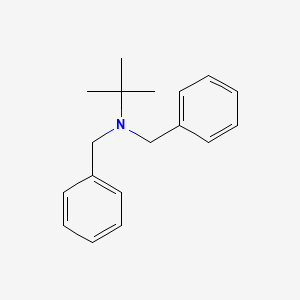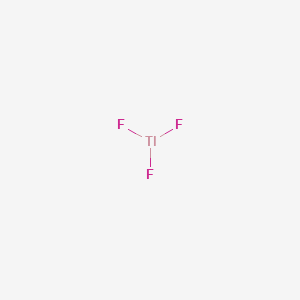
Thallium fluoride (TlF3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium fluoride, also known as thallium trifluoride, is an inorganic compound with the chemical formula TlF3. It is a white solid that is primarily of theoretical interest. Thallium fluoride adopts the same structure as bismuth trifluoride, featuring eight-coordinate thallium (III) centers .
Métodos De Preparación
Thallium fluoride can be synthesized through various methods. One common synthetic route involves the reaction of thallium (III) oxide (Tl2O3) with hydrofluoric acid (HF). The reaction is typically carried out under controlled conditions to ensure the complete conversion of thallium (III) oxide to thallium fluoride. The reaction can be represented as follows:
Tl2O3+6HF→2TlF3+3H2O
Análisis De Reacciones Químicas
Thallium fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Thallium fluoride can be oxidized to form thallium (III) oxide (Tl2O3) when exposed to strong oxidizing agents.
Reduction: Thallium fluoride can be reduced to thallium (I) fluoride (TlF) using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Thallium fluoride can undergo substitution reactions with other halides to form mixed halides, such as thallium bromofluoride (TlF2Br).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Thallium fluoride has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its notable applications include:
Catalysis: Thallium fluoride is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Materials Science: Thallium fluoride is used in the production of specialized optical materials, such as infrared lenses and windows, due to its unique optical properties.
Analytical Chemistry: Thallium fluoride is used as a reagent in analytical chemistry for the detection and quantification of various elements and compounds.
Mecanismo De Acción
The mechanism of action of thallium fluoride involves its ability to interact with various molecular targets and pathways. Thallium fluoride can form complexes with other molecules, altering their chemical properties and reactivity. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparación Con Compuestos Similares
Thallium fluoride can be compared with other similar compounds, such as aluminum fluoride (AlF3), gallium fluoride (GaF3), and indium fluoride (InF3). These compounds share similar chemical properties and structures, but each has unique characteristics that make them suitable for different applications. For example:
Aluminum Fluoride (AlF3): Used as a catalyst in the production of aluminum and in the manufacture of ceramics.
Gallium Fluoride (GaF3): Used in the production of semiconductors and as a catalyst in organic synthesis.
Indium Fluoride (InF3): Used in the production of optical materials and as a reagent in analytical chemistry
Thallium fluoride’s uniqueness lies in its specific coordination structure and its limited industrial applications compared to its counterparts.
Propiedades
Número CAS |
7783-57-5 |
|---|---|
Fórmula molecular |
F3Tl |
Peso molecular |
261.379 g/mol |
Nombre IUPAC |
thallium(3+);trifluoride |
InChI |
InChI=1S/3FH.Tl/h3*1H;/q;;;+3/p-3 |
Clave InChI |
BOUDEKXATYHWHY-UHFFFAOYSA-K |
SMILES |
F[Tl](F)F |
SMILES canónico |
[F-].[F-].[F-].[Tl+3] |
Key on ui other cas no. |
7783-57-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


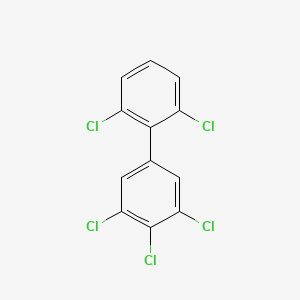
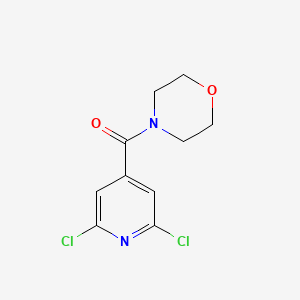

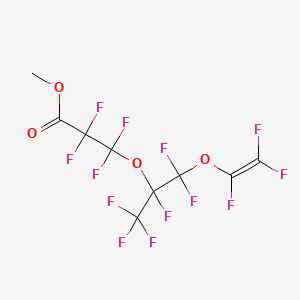
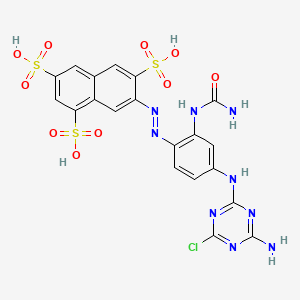
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B1595897.png)
